

4-Isopropylbenzenesulfonic acid molecular structure

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Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonic acid

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An In-depth Technical Guide to **4-Isopropylbenzenesulfonic Acid**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Isopropylbenzenesulfonic acid**, also known as p-Cumenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The document delves into the molecule's core structural characteristics, synthesis pathways, analytical methodologies, and diverse applications, grounding all claims in authoritative references.

Core Identity and Molecular Structure

4-Isopropylbenzenesulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids.^[1] Its structure is defined by a benzene ring functionalized with a sulfonic acid group ($-\text{SO}_3\text{H}$) and an isopropyl group ($-\text{CH}(\text{CH}_3)_2$) at the para position (positions 1 and 4, respectively).^{[1][2]} This specific arrangement of functional groups dictates its chemical properties and reactivity. The sulfonic acid group confers strong acidic properties, making it a proton donor in chemical reactions, while the isopropyl group adds hydrophobic character, influencing its solubility and interactions.^{[1][2]}

The compound is typically a white to off-white solid or crystalline substance.^[2] Its strong acidity is a key feature, making it a valuable acid catalyst in organic synthesis.^[3]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **4-Isopropylbenzenesulfonic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₃ S	[1] [2] [4]
Molecular Weight	200.25 g/mol	[1]
CAS Number	16066-35-6	[1] [2] [4]
Appearance	White to off-white solid/crystalline substance	[1] [2]
Solubility	Readily soluble in water and polar organic solvents	[1] [3]
Acidity	Strong acid due to the -SO ₃ H group	[1] [3]
LogP	0.882	[1] [5]
IUPAC Name	4-propan-2-ylbenzenesulfonic acid	[4]
Synonyms	p-Cumenesulfonic acid, 4-(1-Methylethyl)benzenesulfonic acid	[1] [2]
SMILES	<chem>CC(C)C1=CC=C(C=C1)S(=O)(=O)O</chem>	[1] [2] [4]
InChI	InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)	[1] [2] [4]
InChI Key	CVLHGLWXLDOLD-UHFFFAOYSA-N	[1] [2] [4]

Synthesis Pathway: Electrophilic Aromatic Sulfonation

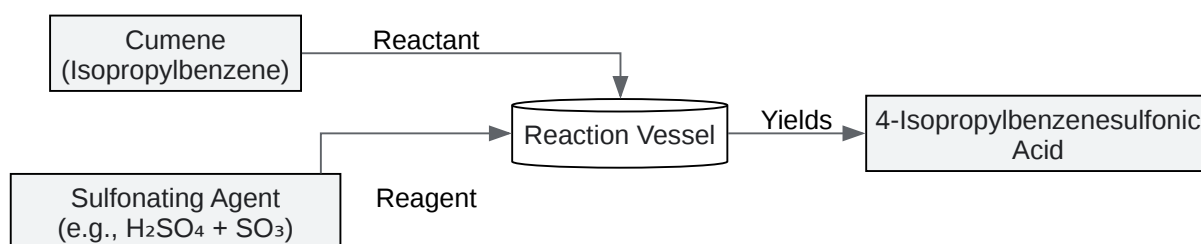
The industrial production of **4-Isopropylbenzenesulfonic acid** is primarily achieved through the electrophilic aromatic substitution of cumene (isopropylbenzene).^[1] This reaction involves treating cumene with a strong sulfonating agent, such as fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄) or chlorosulfonic acid.^{[6][7]}

Reaction Mechanism

The underlying mechanism is a classic electrophilic aromatic substitution.

- **Generation of the Electrophile:** The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.^[7]
- **Electrophilic Attack:** The π-electron system of the cumene ring attacks the electrophile. The isopropyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance at the ortho positions from the bulky isopropyl group, the substitution occurs predominantly at the para position.^[7]
- **Rearomatization:** A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, **4-Isopropylbenzenesulfonic acid**.

A key feature of sulfonation is its reversibility. The sulfonic acid group can be removed by treating the compound with dilute sulfuric acid, a process known as desulfonation.^[7]



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Caption: Synthesis workflow for **4-Isopropylbenzenesulfonic acid**.

Experimental Protocol: Azeotropic Sulfonation of Cumene

This protocol describes a laboratory-scale synthesis adapted from industrial azeotropic sulfonation processes, which drive the reaction to completion by removing the water byproduct.

[8][9]

Materials:

- Cumene (Isopropylbenzene)
- Concentrated Sulfuric Acid (98%)
- Sodium Hydroxide (for neutralization, if isolating the salt)
- Dean-Stark apparatus, reflux condenser, heating mantle, and reaction flask

Procedure:

- Setup: Assemble a reaction flask with a Dean-Stark apparatus and a reflux condenser.
- Charging Reactants: Charge the reaction flask with cumene and concentrated sulfuric acid. A typical molar ratio might be 1.6 to 2.0 moles of cumene per mole of sulfuric acid.[9]
- Reaction: Heat the mixture to reflux (approximately 100-110°C).[9] Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cumene.
- Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion (e.g., >95% of theoretical yield).[9]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Excess unreacted cumene can be removed under vacuum.[9]
 - The resulting crude **4-Isopropylbenzenesulfonic acid** can be used directly as an acidic solution or purified further.

- **Purification (Optional):** For isolation, the acidic product can be neutralized with a base like sodium hydroxide to form the corresponding salt (sodium cumene sulfonate), which can then be precipitated or crystallized.

Self-Validation: The progress of the reaction is validated by quantifying the water removed via the Dean-Stark trap. The identity and purity of the final product must be confirmed using the analytical methods described in the following section.

Structural Characterization and Analytical Control

Confirming the molecular structure and assessing the purity of **4-Isopropylbenzenesulfonic acid** requires robust analytical techniques. Spectroscopic and chromatographic methods are essential for quality control in both research and industrial settings.

Analytical Technique	Purpose	Key Parameters/Observations	Source
FTIR Spectroscopy	Functional group identification	Confirms presence of S=O, O-H (sulfonic acid), C-H (isopropyl), and aromatic C=C stretches.	[1]
NMR Spectroscopy	Structural elucidation	¹ H and ¹³ C NMR confirm the para-substitution pattern and the structure of the isopropyl group.	[1]
RP-HPLC	Purity assessment and quantification	Separation from isomers and starting materials.	[1][5]
Mass Spectrometry	Molecular weight confirmation	Provides the mass-to-charge ratio, confirming the molecular formula.	[4]

Protocol: RP-HPLC Analysis

This method is suitable for determining the purity of **4-Isopropylbenzenesulfonic acid** and can be adapted for preparative separations.[\[5\]](#)

Instrumentation & Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reverse-phase column (e.g., Newcrom R1 or a standard C18).[\[5\]](#)

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water.[\[5\]](#)
- An acid modifier is required. For standard UV detection, phosphoric acid is used. For mass spectrometry (MS) compatibility, formic acid should be substituted.[\[1\]](#)[\[5\]](#)
- Example: Acetonitrile:Water:Phosphoric Acid in an isocratic or gradient elution.

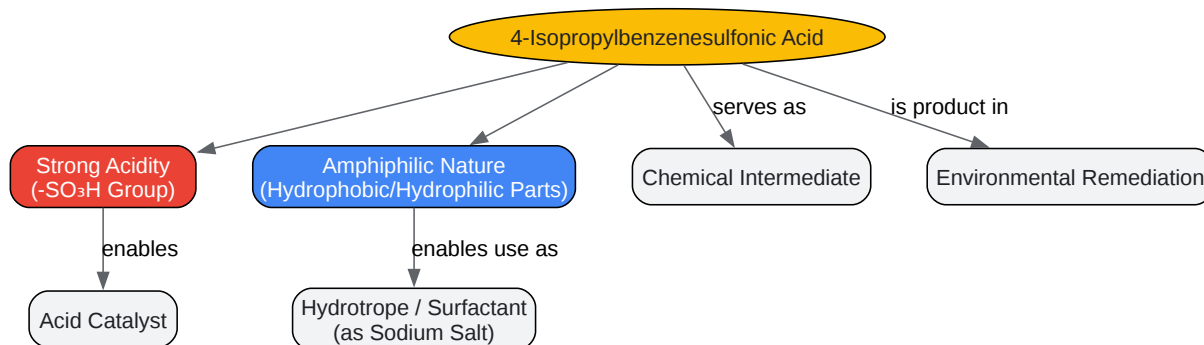
Procedure:

- Sample Preparation: Dissolve a known quantity of the **4-Isopropylbenzenesulfonic acid** sample in the mobile phase.
- Injection: Inject the sample onto the HPLC column.
- Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for aromatic compounds (e.g., 254 nm).
- Analysis: The retention time of the main peak corresponds to the product. Purity is calculated based on the relative peak areas.

Self-Validation: The method's reliability is ensured by running a standard of known concentration to establish retention time and response factor. Peak shape and resolution from impurities are critical indicators of method performance.

Applications in Science and Industry

The unique combination of a bulky hydrophobic group and a strongly acidic hydrophilic group makes **4-Isopropylbenzenesulfonic acid** and its salts versatile in numerous fields.



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Caption: Relationship between molecular properties and applications.

- **Acid Catalyst:** Its strong acidity makes it an effective catalyst in various organic reactions, such as esterification and alkylation.[3]
- **Chemical Intermediate:** It is a crucial building block in the synthesis of pharmaceuticals, dyes, and pigments.[2][3]
- **Surfactants and Hydrotropes:** The sodium salt, sodium cumene sulfonate, is widely used as a hydrotrope. A hydrotrope is a compound that increases the solubility of sparingly soluble organic substances in water.[10] This property is valuable in formulating industrial and household cleaning products, where it helps to create clear, stable liquid detergents.[10]
- **Environmental Remediation:** Research has shown that **4-Isopropylbenzenesulfonic acid** is a key product formed during the reactive adsorption of gaseous cumene pollutants onto specialized adsorbents, indicating a role in air purification technologies.[1]

Safety and Handling

As a strong acid, **4-Isopropylbenzenesulfonic acid** must be handled with appropriate care.

- Hazards: The compound is corrosive and can cause severe skin burns and serious eye damage.[4][11] It may also be corrosive to metals.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[11][12]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and metals.[11][12]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

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